N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-8-4-5-9-13(12)18-14(21)10-22-16-19-15(20-23-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJDQQJCEWNTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a halogenated acetamide in the presence of a base to form the thioether linkage.
Fluorophenyl Substitution: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced heterocycles.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Agriculture
Pesticidal and Herbicidal Applications
In agricultural research, compounds with thiadiazole moieties have been evaluated for their effectiveness as pesticides and herbicides. The biological activity of N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide positions it as a candidate for further exploration in pest management strategies. Studies have indicated that thiadiazole derivatives can exhibit significant activity against plant pathogens and pests .
Materials Science
Development of New Materials
This compound may also find applications in materials science due to its unique electronic and optical properties. Research into thiadiazole-based materials has shown potential for use in electronic devices and sensors. The compound's ability to form stable structures could lead to advancements in organic electronics or photonic devices.
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Impact : Thiadiazoles (as in the target compound) exhibit higher electronegativity and metabolic stability compared to triazoles, which may enhance bioavailability .
- Substituent Effects : Fluorine at the phenyl ring (e.g., 2-fluorophenyl vs. 4-fluorophenyl) alters steric bulk and electronic distribution, affecting receptor binding .
Antimicrobial Activity
- Target Compound : While explicit MIC data are unavailable in the evidence, structurally related thiadiazoles (e.g., 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide) show moderate antibacterial activity against E. coli (MIC ~32 µg/mL) .
- Triazole Analogs : Compound 38 (N-(2-fluorobenzyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]acetamide) exhibits MIC values of 16–32 µg/mL against Gram-positive bacteria, suggesting triazoles may have broader-spectrum activity .
Anticancer Activity
- Triazolyl-Thiadiazole Hybrids: Derivatives such as 6a (2-(4-amino-5-methyl-1,2,4-triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide) demonstrate selective cytotoxicity against melanoma (IC₅₀ = 4.7 µM) .
- Thiadiazole vs. Triazole : Thiadiazoles generally exhibit lower cytotoxicity but higher metabolic stability, making them preferable for long-term therapeutic use .
Physicochemical Properties
- Lipophilicity : The target compound’s thiadiazole core and fluorine substituent increase logP (~2.8) compared to triazole analogs (logP ~2.1–2.5), enhancing membrane permeability .
- Solubility : Sulfanyl linkages improve aqueous solubility relative to sulfonyl or alkylthio derivatives (e.g., compound 54 in has 86% lower solubility due to phenylsulfonyl substitution) .
Structural Characterization Techniques
- X-ray Crystallography : SHELXL software () is widely used for confirming thiadiazole and triazole ring geometries, ensuring accurate bond length/angle measurements .
- NMR Analysis : ¹H/¹³C NMR (500/125 MHz) resolves substituent effects, such as fluorine-induced deshielding in the target compound’s aromatic region .
Biological Activity
N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
- Thioether Formation : Reaction with halogenated acetamide in the presence of a base.
- Fluorophenyl Substitution : Introduction of the fluorophenyl group through nucleophilic substitution.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound and related thiadiazole derivatives:
- Cytotoxicity Assays : The compound was tested against various human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). Results indicated significant cytotoxic effects, particularly against the A431 cell line, with compound 9e showing the highest activity .
- Mechanism of Action : Western blot analyses demonstrated that compound 9e induced apoptosis in A431 cells by upregulating Bax and downregulating Bcl-2 proteins. Furthermore, it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), crucial for tumor angiogenesis .
Table 1: Cytotoxicity Data for Selected Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 5.0 | Apoptosis induction |
| 9b | HT-29 | 10.0 | Cell cycle arrest |
| 9c | PC3 | 15.0 | VEGFR-2 inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Studies : Thiadiazole derivatives have exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads in antibacterial drug development .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 19 | S. aureus | 62.5 |
| 18a | E. coli | 32.6 |
| 18b | Salmonella typhi | 47.5 |
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of thiadiazole derivatives:
- In Vivo Studies : Animal models treated with thiadiazole compounds demonstrated reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy.
- Molecular Docking Studies : These studies suggest that compounds like this compound may inhibit key proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(2-fluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?
The synthesis involves multi-step reactions, including nucleophilic substitution and heterocycle formation. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and stoichiometric ratios of reagents like α-chloroacetamide derivatives. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using TLC and HPLC .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on spectroscopic methods:
- NMR (¹H and ¹³C) to verify substituent positions and connectivity.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (ESI-MS) to confirm molecular weight (expected ~437.5 g/mol for analogous compounds) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Anticancer activity : Cell viability tests (MTT) against PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma) cell lines.
- Apoptosis induction : Caspase-3/7 activation assays and flow cytometry for Annexin V/PI staining .
- Enzyme inhibition : α-glucosidase and acetylcholinesterase inhibition assays at varying concentrations (IC₅₀ determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
Comparative SAR studies show that fluorophenyl groups enhance metabolic stability and membrane permeability compared to chlorophenyl analogs. The 2-fluorophenyl moiety in this compound improves binding to enzyme active sites (e.g., α-glucosidase) via polar interactions, reducing IC₅₀ values by ~30% relative to non-fluorinated derivatives .
Q. What computational methods are employed to predict target interactions?
- Molecular docking (AutoDock Vina) to model binding with enzymes like α-glucosidase (PDB ID 2ZE0).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models to correlate electronic properties (HOMO-LUMO gaps) with anticancer activity .
Q. How can conflicting cytotoxicity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). A meta-analysis approach is recommended:
- Normalize data to positive controls (e.g., doxorubicin for anticancer assays).
- Validate results across ≥3 independent labs using standardized protocols (e.g., NCI-60 panel guidelines) .
Q. What strategies mitigate challenges in crystallographic characterization of this compound?
Q. How does the compound’s reactivity influence its stability under physiological conditions?
Hydrolysis of the acetamide moiety in acidic environments (e.g., lysosomal pH 4.5) can generate reactive intermediates. Stability studies (HPLC-MS at 37°C in simulated gastric fluid) reveal a half-life of ~8 hours, necessitating prodrug strategies for oral delivery .
Data Contradiction Analysis
Q. Why do some studies report high enzyme inhibition while others show negligible activity?
Contradictions may stem from:
- Enzyme source variability (e.g., human vs. rat α-glucosidase).
- Assay interference : Thiol groups in the compound may react with Ellman’s reagent in cholinesterase assays, producing false positives. Controls with thiol blockers (e.g., DTNB) are critical .
Q. How can synthesis yields vary from 40% to 85% in published protocols?
Yield discrepancies are attributed to:
- Reaction scale : Microscale reactions (<1 mmol) often report lower yields due to inefficiencies in mixing.
- Catalyst use : Addition of KI (10 mol%) in nucleophilic substitution steps increases yields by 20–25% .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
